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molecular formula C6H7NO4 B3350114 methyl 2,5-dioxopyrrolidine-1-carboxylate CAS No. 25543-13-9

methyl 2,5-dioxopyrrolidine-1-carboxylate

Cat. No. B3350114
M. Wt: 157.12 g/mol
InChI Key: SJOCLUMLTHBOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05024994

Procedure details

To a solution of 19.8 g (200 mmole) of succinimide and 22 ml (200 mmole) of N-methylmorpholine in 350 ml THF at -5° was added 15.5 ml (200 mmole) methylchloroformate over 20 minutes. After stirring for two hours at 25°, the solvent was removed under reduced pressure and the residue was taken up in EtOAc. The suspension was filtered, and washed with saturated NaCl, saturated NaHCO3, and saturated NaCl. After drying, the solution was concentrated under reduced pressure and Et2O was added, giving the product as a crystalline solid, 10.0 g. The structure was confirmed by NMR and mass spectroscopy.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.CN1CCOCC1.[CH3:15][O:16][C:17](Cl)=[O:18]>C1COCC1>[CH3:15][O:16][C:17]([N:5]1[C:4](=[O:6])[CH2:3][CH2:2][C:1]1=[O:7])=[O:18]

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
22 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
15.5 mL
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for two hours at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with saturated NaCl, saturated NaHCO3, and saturated NaCl
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure and Et2O
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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